5-HT1F Selectivity Enhancement via Bioisosteric Replacement
Substituted furo[3,2-b]pyridines were systematically evaluated as bioisosteres of indole-based 5-HT1F receptor agonists. The furo[3,2-b]pyridine scaffold effectively replaced the indole core, providing compounds with similar 5-HT1F receptor affinity and improved selectivity compared with the indole analogues [1]. This demonstrates the scaffold's utility for mitigating off-target effects while maintaining target engagement.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Similar 5-HT1F receptor affinity; improved selectivity vs. indole analogues |
| Comparator Or Baseline | Indole-based 5-HT1F receptor agonists (e.g., N-[3-(2-dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide) |
| Quantified Difference | Qualitative improvement in selectivity; exact selectivity fold-change not reported in abstract |
| Conditions | Radioligand binding assays using cloned human 5-HT1F receptors |
Why This Matters
This validates furo[3,2-b]pyridin-5-amine as a preferred core for GPCR-targeted programs where indole scaffolds exhibit unacceptable off-target profiles.
- [1] Mathes BM, Filla SA, Gackenheimer SL, Phebus LA, Schaus JM, Wainscott DB, Zgombick JM, Cohen ML. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorg Med Chem Lett. 2004;14(1):167-170. doi:10.1016/j.bmcl.2003.09.091 View Source
